molecular formula C2H5Cl3Si B093397 Ethyltrichlorosilane CAS No. 115-21-9

Ethyltrichlorosilane

Cat. No. B093397
CAS RN: 115-21-9
M. Wt: 163.5 g/mol
InChI Key: ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Description

Ethyltrichlorosilane (ETS) is a compound that has been studied for its potential applications in various fields, including the development of chemisorbed films at the glass/air interface. These films have been analyzed using IR-excitation sum-frequency spectroscopy, revealing rapid energy transfer within the CH-stretching region and bimodal population relaxation of the CH3-stretching modes . Additionally, the thermal decomposition of ETS has been investigated, showing that the primary process involves a radical chain sequence leading to the formation of vinyl chloride and other products .

Synthesis Analysis

The synthesis of ethyltrichlorosilane and related compounds has been explored through various methods. For instance, ethyldichlorosilane, a related compound, can be synthesized through direct methods and alternative procedures such as organomagnesium and organoaluminum processes, hydrosilylation, and combined methods . Moreover, a novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a stepwise coupling polymerization, with the monomer being prepared by a hydrosilylation reaction10.

Molecular Structure Analysis

The molecular structure of compounds related to ethyltrichlorosilane has been characterized using various spectroscopic techniques. For example, the vibrational assignments of ethylmethylsilane, a compound with a similar ethyl group attached to a silicon atom, were made based on a modified Urey-Bradley force field, providing insights into the molecular forms of rotational isomers .

Chemical Reactions Analysis

Chemical reactions involving ethyltrichlorosilane and similar compounds have been extensively studied. Cyclopolysiloxanes were obtained from the hydrolyzate of ethyldichlorosilane, and their reactivity toward acid cleavage was characterized . Additionally, the copolymerization of ethylene with vinyltrialkoxysilanes has been reported, revealing a β-silyl elimination chain transfer mechanism in the traditional catalyst system . Furthermore, nickel-catalyzed copolymerization of ethylene and vinyltrialkoxysilanes has been explored, elucidating the chain-growth mechanism and yielding high molecular weight copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyltrichlorosilane and related compounds have been analyzed in various studies. For instance, fluorosilane compounds synthesized through hydrosilylation of chlorosilane exhibited lower viscosity, higher dielectric constant, and higher oxidation potential compared to their non-fluorinated counterparts . The mechanical flexibility and strength of ethenylene-bridged polymethylsiloxane aerogels, which could be synthesized from compounds similar to ethyltrichlorosilane, were also investigated, demonstrating high elasticity and resilience .

Scientific Research Applications

  • Chemisorption Studies : ETS forms chemisorbed films at the glass/air interface. Its molecular monolayer at the dielectric surface has been investigated using IR-excitation sum-frequency spectroscopy, revealing rapid energy transfer in the CH-stretching region (M. Saß et al., 1999).

  • Preparation of Modified Fibers : ETS is used as a precursor in a room-temperature chemical vapor deposition process to create polysiloxane micro-structures on the surface of PBO fibers, enhancing their properties (Qirui Ma et al., 2017).

  • Fabrication of Superhydrophobic Composites : ETS has been utilized to functionalize glass fiber (GF) surfaces with polysiloxane, improving hydrophobicity and interfacial properties of GF-reinforced composites. This method significantly increases the interfacial shear strength of these composites (Junwei Lv et al., 2018).

  • Synthesis of Reactive Polymers : A novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a monomer derived from ETS, showing potential applications as an initiator for atom transfer radical polymerization (Chunqing Liu et al., 2001).

  • Creation of Ceramic Matrix Composites : ETS has been used as a source gas to fabricate SiC/SiC composites with desirable interface coatings, demonstrating high flexural strength and ductile fracture behavior. This indicates potential applications in creating tough ceramic matrix composites (Wen Yang et al., 2005).

  • Preparation of Superhydrophobic Materials for Oil/Water Separation : ETS is involved in creating superhydrophobic materials, such as modified EPDM foam rubber, which can be used for efficient oil/water separation, demonstrating high absorption capacity for oils and excellent reusability (Hao Liu & Yong Kang, 2018).

Safety And Hazards

Ethyltrichlorosilane is highly flammable and toxic . It can cause severe skin burns and eye damage . It is harmful if swallowed and toxic if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The current outlook for the Ethyltrichlorosilane market is positive . The increasing demand for high-performance materials in industries such as electronics and automotive is expected to drive the growth of the market . The future outlook for the Ethyltrichlorosilane market also appears promising . The rising investments in research and development activities, coupled with the continuous advancements in the manufacturing processes, are anticipated to create lucrative opportunities for market players .

properties

IUPAC Name

trichloro(ethyl)silane
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InChI

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3
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InChI Key

ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Canonical SMILES

CC[Si](Cl)(Cl)Cl
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Molecular Formula

C2H5Cl3Si
Record name ETHYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID7026940
Record name Ethyl silicon trichloride
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Molecular Weight

163.50 g/mol
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Physical Description

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO]
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Boiling Point

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm
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Flash Point

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup)
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Solubility

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE
Record name Trichloroethylsilane
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Density

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C
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Vapor Density

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1)
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Vapor Pressure

47.2 [mmHg], 47.2 mm Hg at 25 deg
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Product Name

Ethyltrichlorosilane

Color/Form

Liquid, COLORLESS LIQUID

CAS RN

115-21-9
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Record name TRICHLOROETHYLSILANE
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Melting Point

-158 °F (EPA, 1998), -105.6 °C
Record name ETHYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
Ethyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
Ethyltrichlorosilane
Reactant of Route 4
Ethyltrichlorosilane
Reactant of Route 5
Ethyltrichlorosilane
Reactant of Route 6
Ethyltrichlorosilane

Citations

For This Compound
779
Citations
C Eaborn, JM Simmie, IMT Davidson - Journal of Organometallic Chemistry, 1973 - Elsevier
The thermal decompositions of ethyltrichloro-and ethyltrimethyl-silane have been studied in the gas phase at 823K. The main primary process in each case is the dehydrosilylation …
Number of citations: 9 www.sciencedirect.com
CL Agre, W Hilling - Journal of the American Chemical Society, 1952 - ACS Publications
… The stability toward pyrolysis of ethyltrichlorosilane and of vinyltrichlorosilane suggests that the fourth chlorine atom in silicon tetrachloride was obtained from the halogen in the side …
Number of citations: 35 pubs.acs.org
ET McBee, CW Roberts… - Journal of the American …, 1957 - ACS Publications
Discussion Addition of trichlorosilane to trichloroethylene and the dichloroethylenes to yield olefinic products has been described by Wagner8 and Agre. 43-0 While this work was in …
Number of citations: 22 pubs.acs.org
BA Klokov - Organic Process Research & Development, 2000 - ACS Publications
… Among them are the replacement of the part tetraethoxysilane 3 by ethyltrichlorosilane 10, the optimum concentration of 3 and 10 resulting in high yield of triethylsilanes, low duration of …
Number of citations: 6 pubs.acs.org
BA Klokov - Organic Process Research & Development, 2001 - ACS Publications
… Among them are (1) the replacement of some tetraethoxysilane 3 by ethyltrichlorosilane 10, (2) the optimum concentration of 3 and 10, (3) the excess of the granulated magnesium (the …
Number of citations: 12 pubs.acs.org
IMT Davidson, C Eaborn, MN Lilly - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… chloride and ethyltrichlorosilane in '' uninhibited " runs (Table 5) is less than experimental error, and the ratio of extra vinyltrichlorosilane [formed by reaction (a)] to ethyltrichlorosilane […
Number of citations: 9 pubs.rsc.org
C Buchta, DV Stucken, JT Vollmer… - Berichte der …, 1994 - Wiley Online Library
The reactions of tetraethylsilane, triethylchlorosilane, diethyldichlorosilane, ethyltrichlorosilane and triethyl‐silanol with atomic oxygen in the ground state [O( 3 P)] have been measured …
Number of citations: 2 onlinelibrary.wiley.com
HH Anderson, GM Stanislow - Journal of Organic Chemistry, 1953 - ACS Publications
… Starting materials consisted of ethyltrichlorosilane and diethyldichlorosilane, from Dow Corning Corp., Midland, Mich.; triethyliodosilane, prepared from tetraethylsilane (8); commercial …
Number of citations: 9 pubs.acs.org
R Okawara, I Ishimaru - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… (2) By the thermal reaction of partially isopropanolysis product of ethyltrichlorosilane, linear ethylisopropoxypolysiloxanes containing from 1 to 3 silicon atoms and cyclotrisiloxane have …
Number of citations: 11 www.journal.csj.jp
M Sass, J Löbau, M Lettenberger, A Laubereau - Chemical physics letters, 1999 - Elsevier
Chemisorbed films of ethyltrichlorosilane (ETS) at the glass/air interface are studied by IR-excitation sum-frequency (SF) spectroscopy. Using two independently tunable infrared pulses …
Number of citations: 16 www.sciencedirect.com

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